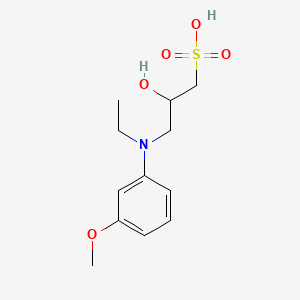
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H4Cl4N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine atoms at specific positions on the pyrimidine and phenyl rings, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with 2,3,4-trichlorophenylboronic acid in the presence of a palladium catalyst. This Suzuki coupling reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation, thereby exhibiting anticancer activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but fewer chlorine atoms.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with different halogen substitutions, affecting its chemical properties and applications.
2-Chloro-5-(3,4,5-trichlorophenyl)pyrimidine: A structural isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness
2-Chloro-5-(2,3,4-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C10H4Cl4N2 |
|---|---|
Molekulargewicht |
294.0 g/mol |
IUPAC-Name |
2-chloro-5-(2,3,4-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-2-1-6(8(12)9(7)13)5-3-15-10(14)16-4-5/h1-4H |
InChI-Schlüssel |
LLFKHHAUBKZLEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=CN=C(N=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)












